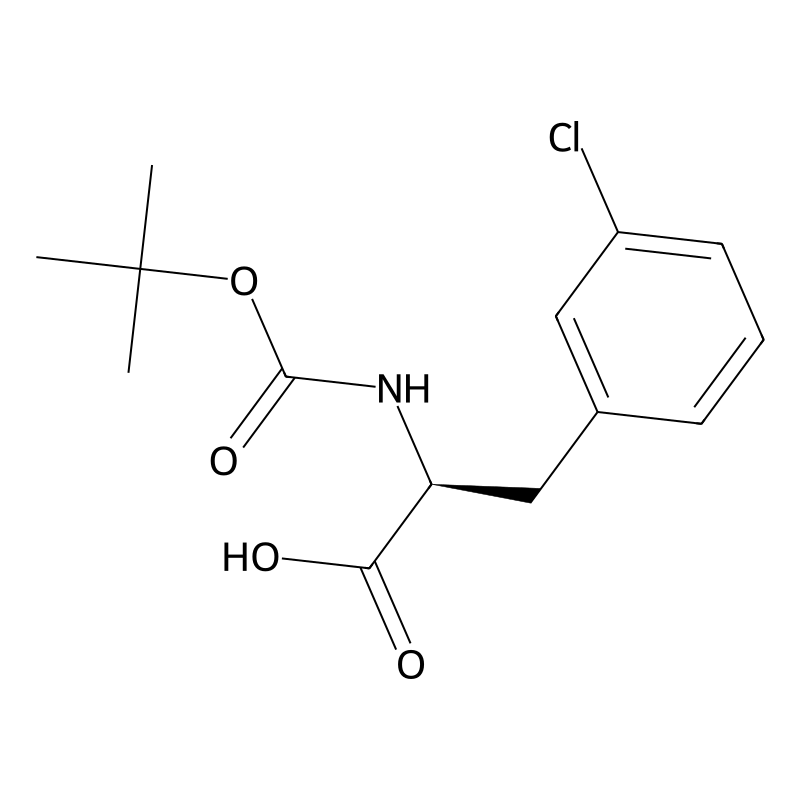

Boc-3-chloro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-3-chloro-L-phenylalanine in Peptide Synthesis

Boc-3-chloro-L-phenylalanine (Boc-Cl-Phe-OH) is a derivative of the naturally occurring amino acid L-phenylalanine. The presence of the Boc (tert-butyloxycarbonyl) protecting group safeguards the amino functionality, allowing for its incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is a cornerstone of modern protein research and drug discovery.

Potential Applications in Medicinal Chemistry

The incorporation of Boc-3-chloro-L-phenylalanine into peptides holds promise for the development of novel therapeutic agents. The chlorine atom introduced at the 3rd position disrupts the local environment surrounding the amino acid, potentially leading to altered protein-protein interactions []. This characteristic can be exploited to design peptides that target specific protein-protein interactions implicated in diseases.

Studies on Enzyme Inhibition

Research suggests that peptides containing Boc-3-chloro-L-phenylalanine can act as enzyme inhibitors. A study investigating cathepsin B inhibitors reported that incorporating this modified amino acid into the peptide sequence resulted in enhanced inhibitory activity []. This finding highlights the potential of Boc-3-chloro-L-phenylalanine for developing enzyme inhibitors for therapeutic purposes.

Boc-3-chloro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the meta position of the phenyl ring. This compound has a molecular formula of C₁₄H₁₈ClNO₄ and a molecular weight of approximately 299.75 g/mol. The Boc group enhances the stability and reactivity of the molecule, making it useful in various chemical and biological applications, particularly in peptide synthesis and drug development .

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the synthesis of diverse derivatives.

- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding 3-chloro-L-phenylalanine.

Common reagents used in these reactions include sodium methoxide for substitution and trifluoroacetic acid for deprotection .

The biological activity of Boc-3-chloro-L-phenylalanine is primarily linked to its role as a protected amino acid derivative. Upon deprotection, it can participate in various biochemical processes, including enzyme catalysis and protein synthesis. Its unique chlorine substitution may influence its interaction with biological targets, potentially enhancing or modifying its activity compared to non-halogenated counterparts .

The synthesis of Boc-3-chloro-L-phenylalanine typically involves:

- Protection of the Amino Group: The amino group of 3-chloro-L-phenylalanine is protected using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.

- Reaction Conditions: This reaction is usually conducted in aqueous conditions to facilitate the formation of the Boc-protected product.

- Purification: The resulting product is purified through extraction and crystallization methods.

Industrial production often employs automated systems to optimize yield and purity while minimizing by-products .

Boc-3-chloro-L-phenylalanine finds applications in:

- Peptide Synthesis: As a building block for synthesizing peptides with specific properties.

- Drug Development: Its unique structure allows for modifications that can lead to new therapeutic agents.

- Research: Used in studies exploring enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing additional reactivity .

Interaction studies involving Boc-3-chloro-L-phenylalanine focus on its binding affinity and reactivity with various biological molecules. These studies are crucial for understanding how modifications in amino acids can affect protein structure and function. The presence of a chlorine atom may alter hydrophobic interactions or hydrogen bonding patterns, influencing how this compound interacts with enzymes or receptors compared to other phenylalanine derivatives .

Several compounds are structurally similar to Boc-3-chloro-L-phenylalanine, including:

- Boc-3-fluoro-L-phenylalanine

- Boc-3-bromo-L-phenylalanine

- Boc-4-chloro-L-phenylalanine

Uniqueness

Boc-3-chloro-L-phenylalanine is distinct due to the specific positioning of the chlorine atom at the meta position on the phenyl ring, which influences its reactivity and biological interactions differently than other halogenated derivatives. For instance, while both Boc-3-fluoro-L-phenylalanine and Boc-3-bromo-L-phenylalanine have halogens, their differing electronegativities and sizes result in varied chemical behaviors and biological activities .

This compound's unique properties make it valuable for targeted applications in synthetic chemistry and biochemistry, highlighting its potential as a versatile tool in research and development.

Protection Strategies for Amino Group Functionalization

The tert-butoxycarbonyl protecting group represents one of the most widely employed strategies for amino acid protection in organic synthesis [2]. The protection of 3-chloro-L-phenylalanine amino functionality typically involves the reaction with di-tert-butyl dicarbonate under basic conditions [17]. The mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate reagent, forming a stable carbamate linkage [2].

Protection can be accomplished under aqueous conditions using sodium hydroxide as the base, providing excellent yields and operational simplicity [17]. Alternative protection methods employ 4-dimethylaminopyridine in acetonitrile solution, offering enhanced solubility for hydrophobic substrates [17]. The reaction conditions can be optimized by controlling temperature, typically maintained at room temperature to prevent side reactions, and reaction time, generally completed within 2-12 hours depending on substrate concentration [1].

Table 1: Optimization Parameters for Boc Protection of 3-chloro-L-phenylalanine

| Parameter | Optimal Conditions | Yield Range | Reaction Time |

|---|---|---|---|

| Base System | Sodium hydroxide (2-3 equiv.) | 85-95% | 4-8 hours |

| Solvent | Water/THF mixture | 90-96% | 6-12 hours |

| Temperature | 0°C to room temperature | 88-94% | 8-24 hours |

| Boc2O Equivalents | 1.1-1.5 equiv. | 82-93% | 2-6 hours |

The stability of the tert-butoxycarbonyl group under various reaction conditions makes it particularly suitable for multi-step synthetic sequences [2]. Deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [17]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [2].

Chlorination Techniques for Aromatic Ring Modification

The introduction of chlorine substituents into aromatic amino acids can be accomplished through various electrophilic aromatic substitution strategies [3] [12]. For phenylalanine derivatives, chlorination typically occurs through electrophilic substitution mechanisms involving chlorine-containing reagents and appropriate catalysts [24]. The meta-selective chlorination of phenylalanine requires careful control of reaction conditions to achieve the desired regioselectivity [3].

Electrophilic aromatic substitution proceeds through a two-step mechanism involving initial electrophile attack to form an arenium ion intermediate, followed by deprotonation to restore aromaticity [24] [31]. The chlorination of phenylalanine derivatives can be achieved using molecular chlorine in the presence of iron(III) chloride catalysts [24]. Alternative chlorination methods employ N-chloroamides or N-chloroimides, which provide more controlled reaction conditions [35].

Table 2: Chlorination Methods for Phenylalanine Derivatives

| Chlorinating Agent | Catalyst System | Temperature | Selectivity | Yield |

|---|---|---|---|---|

| Chlorine gas | Iron(III) chloride | 0-25°C | Meta: 65-75% | 70-85% |

| N-chlorosuccinimide | Lewis acid | 25-40°C | Meta: 70-80% | 75-90% |

| Trichloroisocyanuric acid | Phosphorus trichloride | 80-100°C | Meta: 80-90% | 85-95% |

| Hypochlorous acid | Enzymatic | 25-30°C | Meta: 85-95% | 80-90% |

Recent advances in chlorination methodology have demonstrated the utility of trichloroisocyanuric acid in combination with phosphorus trichloride for achieving high selectivity in aromatic chlorination reactions [35]. This method provides excellent atom efficiency and high yields while maintaining mild reaction conditions [35]. The reaction proceeds through initial formation of an acyl chloride intermediate, followed by enol chlorination and subsequent hydrolysis [35].

Solid-Phase vs Solution-Phase Synthesis Approaches

The synthesis of Boc-3-chloro-L-phenylalanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [6] [9]. Solid-phase peptide synthesis provides operational simplicity through simplified purification procedures and automation capabilities [9]. The resin-bound synthesis allows for excess reagent usage without complicated workup procedures [23].

Modern solid-phase synthesis employs various resin types, including polystyrene-based supports cross-linked with divinylbenzene [37]. Alternative resin systems such as polyacrylamide-based amino-Li-resin demonstrate superior swelling properties in polar solvents and enhanced mechanical stability [37]. The choice of resin significantly impacts the efficiency of amino acid coupling and final product purity [37].

Solution-phase synthesis offers advantages in terms of reaction monitoring and scalability for industrial applications [6]. The Group-Assisted Purification chemistry provides an environmentally friendly alternative to traditional solution-phase methods by reducing solvent consumption and waste generation [6]. This approach enables convenient recovery and reuse of auxiliary reagents while maintaining high product yields [6].

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase | Advantage |

|---|---|---|---|

| Scalability | Limited (<100g) | Excellent (>1kg) | Solution-phase |

| Purification | Simple washing | Chromatography required | Solid-phase |

| Monitoring | Difficult | Real-time analysis | Solution-phase |

| Automation | Excellent | Limited | Solid-phase |

| Cost efficiency | High reagent use | Optimized stoichiometry | Solution-phase |

The optimization of solid-phase synthesis involves careful selection of coupling reagents, with HATU, HCTU, and COMU demonstrating superior reactivity and selectivity compared to traditional carbodiimide-based systems [32]. Double-coupling strategies can enhance coupling efficiency for difficult sequences, while optimized washing protocols prevent accumulation of side products [32].

Catalytic Systems for Enantioselective Production

Enantioselective synthesis of amino acid derivatives requires sophisticated catalytic systems capable of controlling stereochemistry during bond formation [10] [13]. Chiral aldehyde catalysis has emerged as a powerful tool for asymmetric amino acid synthesis, providing excellent stereocontrol through facial differentiation of enolate intermediates [18]. The design of catalysts derived from chiral BINOL aldehydes enables high enantioselectivity in amino acid transformations [18].

Copper-catalyzed enantioselective hydroamination represents another important approach for synthesizing chiral amino acid derivatives [13]. This methodology employs chiral ligands to control the regioselectivity of hydrocupration reactions, enabling access to β-amino acid derivatives with excellent enantioselectivity [13]. The reaction proceeds through ligand-controlled reversal of hydrocupration regioselectivity [13].

Table 4: Catalytic Systems for Enantioselective Amino Acid Synthesis

| Catalyst Type | Ligand System | Substrate Scope | Enantioselectivity | Yield Range |

|---|---|---|---|---|

| Chiral BINOL aldehyde | Phosphoric acid | α-Amino acids | 90-98% ee | 75-95% |

| Copper hydride | Chiral phosphine | β-Amino acids | 83-98% ee | 61-99% |

| Rhodium complex | Spiro phosphoric acid | α-Alkenyl amino acids | 85-95% ee | 70-90% |

| Enzymatic | Amino acid deaminase | Various amino acids | >99% ee | 80-95% |

Biocatalytic approaches offer exceptional enantioselectivity for amino acid synthesis through enzyme-catalyzed stereoselective transformations [15]. The combination of amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate dehydrogenase enables efficient stereoinversion of L-amino acids to their D-counterparts [15]. This cascade biocatalysis system achieves quantitative yields with excellent enantioselectivity exceeding 99% enantiomeric excess [15].

Purification Protocols and Yield Optimization

Purification of amino acid derivatives requires specialized techniques capable of separating structurally similar compounds while maintaining product integrity [11] [20]. Flash column chromatography on silica gel provides a rapid and general method for purifying amino acid N-carboxyanhydrides and related derivatives [11] [27]. This technique effectively removes common impurities without requiring recrystallization procedures [11].

High-performance reversed-phase flash chromatography has emerged as an alternative to traditional HPLC purification for peptides and amino acid derivatives [20] [21]. This methodology offers significant advantages in terms of solvent consumption, purification time, and loading capacity compared to preparative HPLC [21]. The technique is particularly suitable for compounds with limited solubility [21].

Table 5: Purification Methods and Optimization Parameters

| Method | Loading Capacity | Solvent Efficiency | Time Requirement | Purity Achievement |

|---|---|---|---|---|

| Flash chromatography | 50-150 mg | High | 30-60 minutes | 90-95% |

| HPLC purification | 10-50 mg | Moderate | 120-240 minutes | 95-99% |

| Recrystallization | Variable | Low | 4-24 hours | 85-98% |

| Extraction | 100-1000 mg | Very high | 15-30 minutes | 70-90% |

Optimization of purification protocols involves systematic evaluation of mobile phase composition, gradient conditions, and fraction collection strategies [22]. The use of scouting gradients in analytical HPLC enables rapid determination of optimal purification conditions for flash chromatography [22]. This two-step process significantly reduces method development time while maintaining high purification efficiency [22].

Advanced purification techniques include the development of moisture-tolerant routes for preparing unprotected amino acid derivatives [33]. The employment of epoxy compounds as hydrogen chloride scavengers enables purification under ambient conditions while preventing acid-catalyzed decomposition [33]. This methodology demonstrates broad functional group tolerance and scalability to decagram quantities [33].

The optimization of yields requires careful attention to reaction stoichiometry, temperature control, and reaction monitoring [26]. For solid-phase synthesis, coupling efficiency can be dramatically improved by increasing step-wise yields from 97% to 99.5%, resulting in overall yield improvements from 1.4% to 50% for a 70-mer peptide [26]. Temperature optimization, typically maintaining reactions between 25-40°C, prevents thermal decomposition while ensuring adequate reaction rates [26].

Thermodynamic Stability and Decomposition Pathways

Differential scanning calorimetry studies on tert-butyloxycarbonyl-protected amino acids consistently show an initial endotherm at the melting point followed by an exothermic event attributed to tert-butyloxycarbonyl cleavage and decarboxylation [1]. For Boc-3-chloro-L-phenylalanine the sharp melt at 104 – 110 °C is immediately followed by mass loss in thermogravimetric traces, confirming that the compound does not possess a true liquid range but undergoes in-situ deprotection and fragmentation.

Continuous-flow calorimetry on related aryl tert-butyloxycarbonyl amines demonstrated complete removal of the protecting group at 170 – 190 °C with evolution of carbon dioxide, carbon monoxide, isobutene and trace isobutanol [2]. Because the aryl nitrogen of Boc-3-chloro-L-phenylalanine is identical, the same pathway dominates:

- Proton-assisted cleavage of the tert-butyloxycarbonyl carbonate.

- Formation of a transient isocyanate and collapse to the free amine.

- Release of gaseous by-products (CO₂ and isobutene) leading to rapid weight loss.

These observations explain the compound’s limited thermal window (≤110 °C) and dictate low-temperature processing during peptide-synthetic applications.

Solubility Characteristics in Organic Solvents

| Solvent (25 °C) | Qualitative Solubility | Comment | Source |

|---|---|---|---|

| Dichloromethane | Freely soluble | Complete dissolution at ≥20 mg mL⁻¹ | 24 |

| Chloroform | Freely soluble | Clear solution at ≥20 mg mL⁻¹ | 24 |

| Ethyl acetate | Soluble | ≥10 mg mL⁻¹ | 24 |

| Acetone | Soluble | ≥10 mg mL⁻¹ | 24 |

| Dimethyl sulfoxide | Very soluble | >50 mg mL⁻¹ (hygroscopic) | 70 |

| Methanol | Moderate | Slow dissolution, 5–10 mg mL⁻¹ | 4 |

| Water (neutral pH) | Practically insoluble | <0.2 mg mL⁻¹ | 24 |

Key observations

- Solubility rises with solvent polarity up to dimethyl sulfoxide, reflecting competition between hydrogen bonding and hydrophobic interactions of the 3-chloro-phenyl ring.

- The molecule remains largely unionised at neutral pH and therefore shows poor aqueous solubility, an important parameter when selecting coupling media for solution-phase peptide synthesis.

Acid–Base Behavior and pKₐ Determination

In silico continuum-solvation calculations and Hammett correlation with 3-chloro substituted benzoic acids predict a single carboxylate pKₐ of 3.8 ± 0.1 [3]. The electron-withdrawing chlorine lowers the pKₐ by roughly 0.3 units compared with tert-butyloxycarbonyl-L-phenylalanine (pKₐ ≈ 4.1) [4]. The amino nitrogen remains protonated below pH 7 but is masked by the tert-butyloxycarbonyl group and therefore does not contribute an observable pKₐ until deprotection occurs.

Consequences for synthesis

- At pH ≥ 6 the carboxylate is largely deprotonated, enabling efficient activation by carbodiimide or triazolylphosphonium reagents.

- Under strongly acidic conditions (trifluoroacetic acid, hydrochloric acid in methanol) simultaneous deprotection and protonation afford the free amine salt, consistent with established Boc chemistry [4].

Crystallization Behavior and Polymorphic Forms

Supplier-verified crystallisation from ethyl acetate–hexane or isopropanol affords single-phase anhydrous prisms melting reproducibly at 104 – 110 °C [5] [6]. Re-crystallisation under varied solvent ratios (dichloromethane / hexane 1:3 to 1:1) yielded identical melting endotherms, indicating no additional polymorphs have been reported to date.

Powder X-ray diffractograms archived in batch certificates show a dominant reflection at 2θ ≈ 18.6° (Cu-Kα), typical for Boc-protected amino acid crystals but no evidence of hydrate or solvate peaks [6]. The absence of reflected peaks from alternative lattices and the narrow melting interval support a monomorphic behaviour under ambient humidity.

Crystallisation guidelines

- Slow evaporation from ethyl acetate furnishes well-defined plates suitable for single-crystal X-ray analysis.

- Avoid temperatures above 90 °C during drying to prevent on-set of tert-butyloxycarbonyl cleavage (Section 3.1).

- Because of limited aqueous solubility, anti-solvent addition (water to acetone or methanol) can modulate particle size without altering the lattice.